4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
CAS No.: 2034225-97-1
Cat. No.: VC11809060
Molecular Formula: C14H14BrF3N6
Molecular Weight: 403.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034225-97-1 |
|---|---|
| Molecular Formula | C14H14BrF3N6 |
| Molecular Weight | 403.20 g/mol |
| IUPAC Name | 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C14H14BrF3N6/c1-9-21-11(14(16,17)18)6-12(22-9)23-2-4-24(5-3-23)13-19-7-10(15)8-20-13/h6-8H,2-5H2,1H3 |
| Standard InChI Key | WWHULVMMKGUBDQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(F)(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Br)C(F)(F)F |
Introduction
Structural Characteristics
Molecular Composition
The molecular formula of the compound is C₁₄H₁₄BrF₃N₆, with a molecular weight of 403.20 g/mol. The structure comprises two pyrimidine rings: one substituted with a methyl group at position 2 and a trifluoromethyl group at position 6, and the other linked via a piperazine moiety at position 4, bearing a bromine atom at position 5 (Figure 1). The piperazine bridge introduces conformational flexibility, which may influence binding interactions in biological systems.
Functional Group Analysis
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Bromine (Br): Positioned at the 5-position of the pyrimidine ring, bromine serves as a potential leaving group in nucleophilic substitution reactions, making the compound a candidate for further derivatization.
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Trifluoromethyl (CF₃): The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in drug design to improve bioavailability .
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Piperazine: This saturated heterocycle improves aqueous solubility and is frequently employed in pharmaceuticals to optimize pharmacokinetic profiles .
Physicochemical Properties
Computational predictions based on structural analogs suggest the following properties :
| Property | Value/Description |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (estimated via PubChem tools) |
| Water Solubility | Low (due to trifluoromethyl group) |
| Hydrogen Bond Donors | 1 (piperazine NH) |
| Hydrogen Bond Acceptors | 8 (pyrimidine N, piperazine N, Br) |
| Polar Surface Area | ~75 Ų |
The bromine atom contributes to a higher molecular weight and may influence halogen bonding interactions in target binding.
Research Findings and Biological Activity
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Sfp-PPTase Inhibition: Analogous thiourea-containing piperazines (e.g., ML267) inhibit bacterial Sfp-PPTase with IC₅₀ values of ~0.5 μM . While the thiourea group is absent here, the piperazine-pyrimidine backbone may retain partial activity.
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Cytotoxicity Profile: Piperazine derivatives often exhibit low cytotoxicity at therapeutic doses, as seen in ML267 , suggesting a favorable safety profile for further testing.
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